molecular formula C10H11BrO5 B1268548 3-Bromo-2,5,6-trimethoxybenzoic acid CAS No. 101460-22-4

3-Bromo-2,5,6-trimethoxybenzoic acid

Cat. No.: B1268548
CAS No.: 101460-22-4
M. Wt: 291.09 g/mol
InChI Key: YHDRAWVCUZZYCU-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trimethoxybenzoic acid is an organic compound with the molecular formula C10H11BrO5 It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzoic acid core

Scientific Research Applications

3-Bromo-2,5,6-trimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid typically involves the bromination of 2,5,6-trimethoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and reaction times to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5,6-trimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products include 3-azido-2,5,6-trimethoxybenzoic acid or 3-thiocyanato-2,5,6-trimethoxybenzoic acid.

    Oxidation Reactions: Products include 3-bromo-2,5,6-trimethoxybenzaldehyde or this compound derivatives.

    Reduction Reactions: Products include 3-bromo-2,5,6-trimethoxybenzyl alcohol or 3-bromo-2,5,6-trimethoxybenzaldehyde.

Comparison with Similar Compounds

  • 2-Bromo-3,4,5-trimethoxybenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 2,5,6-Trimethoxybenzoic acid

Comparison: 3-Bromo-2,5,6-trimethoxybenzoic acid is unique due to the specific positioning of the bromine atom and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Bromo-3,4,5-trimethoxybenzoic acid has a different arrangement of methoxy groups, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

3-bromo-2,5,6-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDRAWVCUZZYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347794
Record name 3-Bromo-2,5,6-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101460-22-4
Record name 3-Bromo-2,5,6-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,5,6-trimethoxybenzoic Acid
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